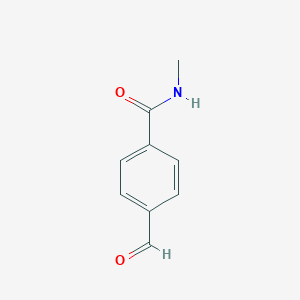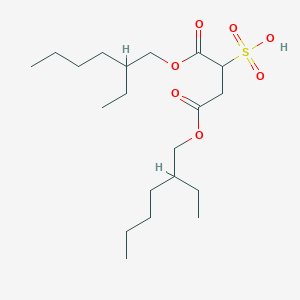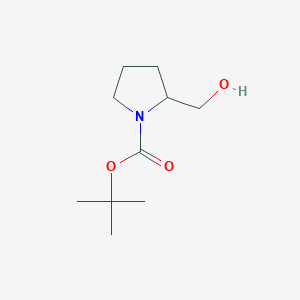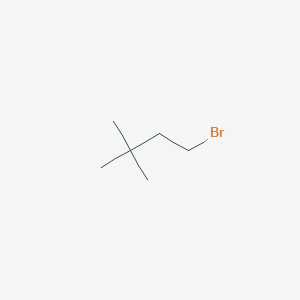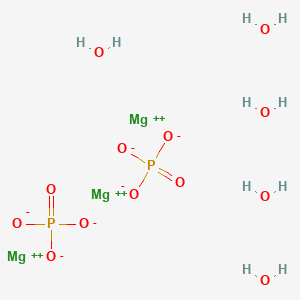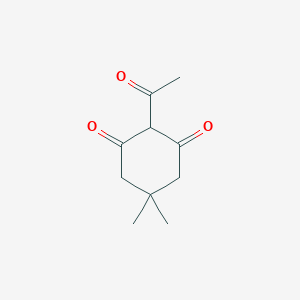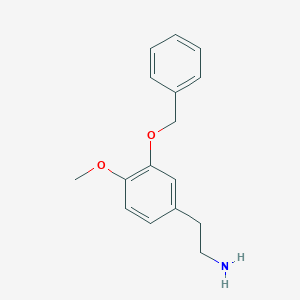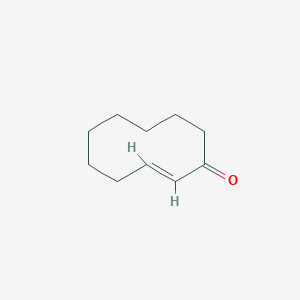
(E)-2-Cyclodecen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Cyclodecen-1-one, also known as (E)-2-CDK, is a cyclic ketone that has attracted significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a colorless liquid with a pleasant odor and is widely used in various industries, including pharmaceuticals, fragrance, and flavor. It is synthesized from the reaction of cyclopentadiene and acrolein, and its chemical structure is shown below.
Mechanism Of Action
The mechanism of action of (E)-2-CDK is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, (E)-2-CDK has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism.
Biochemical And Physiological Effects
(E)-2-CDK has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In animal studies, (E)-2-CDK has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to inhibit the growth of cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages And Limitations For Lab Experiments
One of the main advantages of (E)-2-CDK is its high purity and stability, which makes it an ideal compound for laboratory experiments. It is also relatively easy to synthesize and can be produced in large quantities. However, (E)-2-CDK is highly reactive and can undergo isomerization or degradation under certain conditions, which can affect its biological activity. Therefore, it is important to handle (E)-2-CDK with care and to optimize the reaction conditions to ensure its stability and purity.
Future Directions
There are several future directions for the research on (E)-2-CDK. One potential area of interest is its use as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of novel synthetic routes for (E)-2-CDK that can improve its yield and purity. Additionally, the biological activity and mechanism of action of (E)-2-CDK need to be further elucidated to fully understand its potential applications in various fields of science.
Conclusion:
In conclusion, (E)-2-CDK is a unique cyclic ketone that has attracted significant attention in the scientific community due to its potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (E)-2-CDK and to develop novel applications for this compound.
Synthesis Methods
The synthesis of (E)-2-CDK is a two-step process that involves the reaction of cyclopentadiene and acrolein in the presence of a catalyst. The first step is the Diels-Alder reaction, which produces the adduct 2,5-norbornadiene. The second step involves the thermal isomerization of 2,5-norbornadiene to (E)-2-CDK. This reaction is highly selective, and the yield of (E)-2-CDK can be improved by optimizing the reaction conditions, such as temperature and catalyst concentration.
Scientific Research Applications
(E)-2-CDK has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, (E)-2-CDK has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In the fragrance and flavor industry, (E)-2-CDK is widely used as a key ingredient in perfumes, soaps, and detergents due to its pleasant odor and stability.
properties
CAS RN |
10035-98-0 |
|---|---|
Product Name |
(E)-2-Cyclodecen-1-one |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2E)-cyclodec-2-en-1-one |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6+ |
InChI Key |
ZJVWSGLEWZZJFQ-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCC/C=C/C(=O)CCC1 |
SMILES |
C1CCCC=CC(=O)CCC1 |
Canonical SMILES |
C1CCCC=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




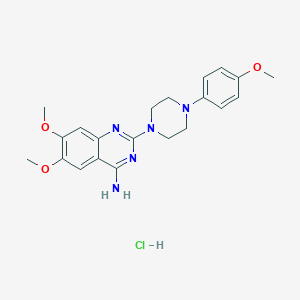

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
